![molecular formula C14H15ClN2S B2471042 3-(3-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 1325304-96-8](/img/structure/B2471042.png)

3-(3-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a chemical compound usually includes its molecular formula, structural formula, and other identifiers like CAS number, IUPAC name, etc. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields .

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, etc., to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, the products formed, etc .Physical and Chemical Properties Analysis

This involves the study of properties like melting point, boiling point, solubility, optical activity, etc. It also includes studying the compound’s chemical properties like its acidity or basicity, its redox potential, etc .Scientific Research Applications

Electrochemical Reduction

The electrochemical reduction properties of diazaspirocyclic compounds have been explored, revealing insights into their redox behavior. Zhou et al. (2010) investigated the reduction of 2,3-diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene, noting two two-electron processes in electro-reduction and a four-electron product from Birch synthesis, highlighting the compound's potential in electrochemical applications (Zhou et al., 2010).

Synthesis and Antimicrobial Activity

The synthesis of novel spiro diarylidenes, including diazaspirocyclic structures, has shown significant antimicrobial activity. Shroff et al. (2022) reported the microwave-assisted synthesis of novel spiro diarylidenes, demonstrating their potential against pathogenic bacterial and fungal strains (Shroff et al., 2022).

Radioprotective Properties

Research into diazaspirocyclic compounds has also identified potential radioprotective properties. Shapiro et al. (1968) synthesized a new quinuclidine derivative with promising radioprotective effects against lethal doses of X-radiation in mice (Shapiro et al., 1968).

Synthesis of Heterocycles

Diazaspirocyclic compounds serve as key intermediates in the synthesis of various heterocycles. Reddy et al. (2001) highlighted the synthesis of sulfur-containing heterocycles from 1-aroyl-2-styrylsulfonylethene, underscoring the versatility of diazaspirocyclic compounds in synthesizing pharmacologically relevant structures (Reddy et al., 2001).

Anticancer and Antidiabetic Activities

Flefel et al. (2019) developed a series of spirothiazolidines analogs, demonstrating significant anticancer and antidiabetic activities. This underscores the therapeutic potential of diazaspirocyclic compounds in developing new treatments (Flefel et al., 2019).

Mechanism of Action

Target of Action

The primary targets of 3-(3-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione are the COX-1 and COX-2 enzymes . These enzymes play a crucial role in the inflammatory response in the body. They are responsible for the production of prostaglandins, which are lipid compounds that have diverse effects, including promoting inflammation.

Mode of Action

This compound interacts with its targets, the COX-1 and COX-2 enzymes, by inhibiting their activity . This inhibition prevents the enzymes from producing prostaglandins, thereby reducing inflammation. The compound exhibits significant anti-inflammatory activity and inhibits both COX-1 and COX-2 enzymes .

Biochemical Pathways

The inhibition of COX-1 and COX-2 enzymes affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, thromboxanes, and leukotrienes, all of which play a role in the inflammatory response. By inhibiting the enzymes, the compound reduces the production of these inflammatory mediators, thereby reducing inflammation.

Result of Action

The result of the compound’s action is a reduction in inflammation. By inhibiting the COX-1 and COX-2 enzymes, the compound reduces the production of prostaglandins, which are key mediators of inflammation . This can help alleviate symptoms associated with conditions characterized by inflammation.

Safety and Hazards

Future Directions

Properties

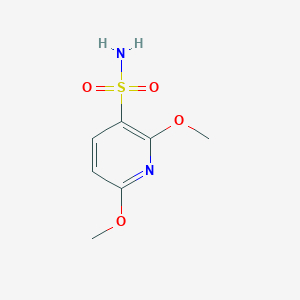

IUPAC Name |

3-(3-chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2S/c15-11-6-4-5-10(9-11)12-13(18)17-14(16-12)7-2-1-3-8-14/h4-6,9H,1-3,7-8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRIVTQFLVRNBIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)NC(=S)C(=N2)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-2-(5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2470961.png)

![N'-[(2,6-dichlorophenyl)methoxy]pyridine-4-carboximidamide](/img/structure/B2470962.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2470963.png)

![2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B2470964.png)

![Methyl 4-((2-methyl-4-oxo-9-(pyridin-2-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2470977.png)